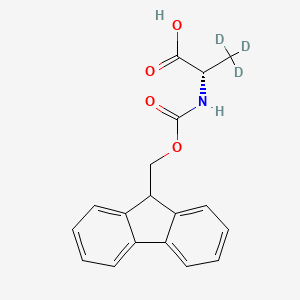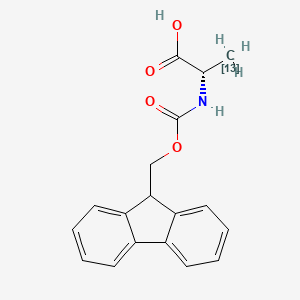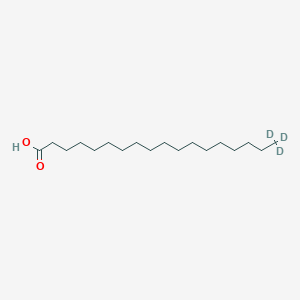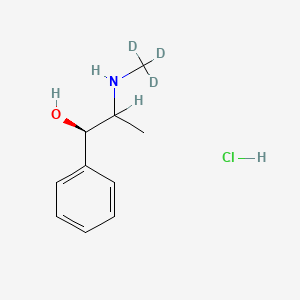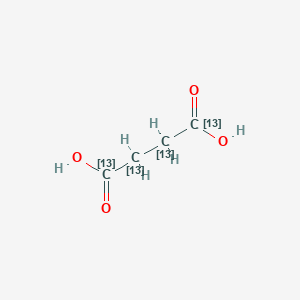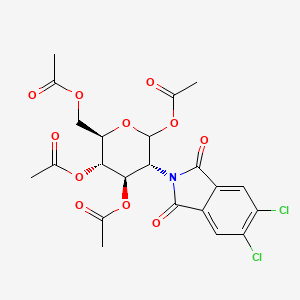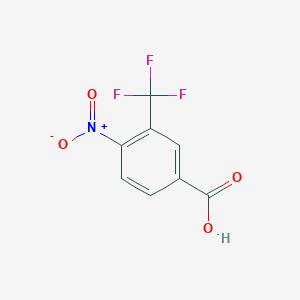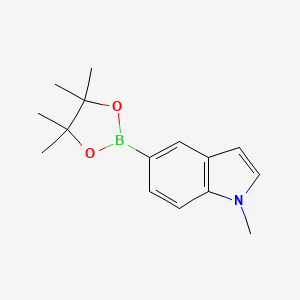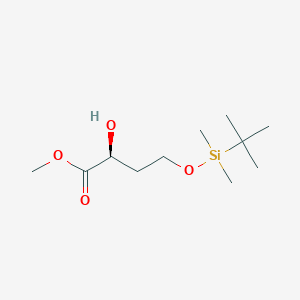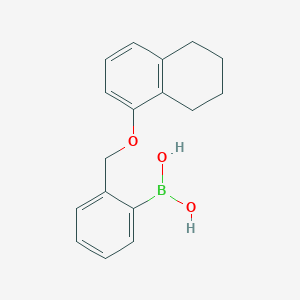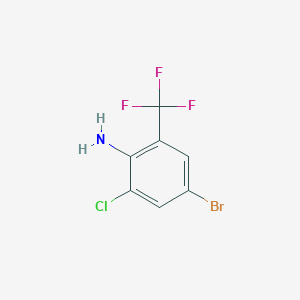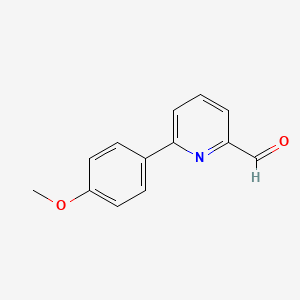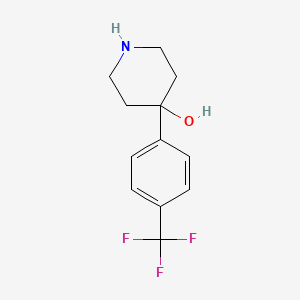
4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol
概要
説明
4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is a chemical compound that is a metabolite of the drug fluoxetine . It has a role as a marine xenobiotic metabolite and a drug metabolite .
Synthesis Analysis
In a study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Molecular Structure Analysis
The structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . To determine the theoretical characterization, spectroscopic, and electronic properties of the title compound, DFT calculations employing the B3LYP method with a 6-311+G(d,p) basis set have been carried out .Chemical Reactions Analysis
The synthesis of TFMP derivatives involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .科学的研究の応用
1. Kinetic Resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol Enantiomers
- Summary of Application: This compound was used in a study to achieve kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .
- Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated .
- Results: Under optimized conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, indicating an efficient kinetic resolution process .
2. Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Chemosensors
- Summary of Application: 4-(Trifluoromethyl)phenyl isocyanate, a compound with a similar structure, has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 4-(Trifluoromethyl)phenyl isocyanate in the synthesis process .
- Results: The compound was successfully used in the synthesis of PET chemosensors, but the source does not provide specific results or outcomes .
3. Raw Material in Organic Synthesis
- Summary of Application: 4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 4-(Trifluoromethyl)phenylhydrazine in various organic synthesis processes .
- Results: The compound has been successfully used as a raw material in various organic synthesis processes, but the source does not provide specific results or outcomes .
4. Intermediate in Pharmaceuticals, Agrochemicals, and Dyestuff
- Summary of Application: 4-(Trifluoromethyl)phenylhydrazine is used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyestuff .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 4-(Trifluoromethyl)phenylhydrazine in the production processes of these products .
- Results: The compound has been successfully used as an intermediate in the production of these products, but the source does not provide specific results or outcomes .
5. Proline Ring Substitutions
- Summary of Application: Trifluoromethyl substitutions in proline, an amino acid, offer a relatively new research application area . This is particularly promising for the 19 F-labelling of proline, which circumvents the lack of common NH-NMR reporters in peptidyl–prolyl fragments .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of trifluoromethyl substitutions in proline .
- Results: The source does not provide specific results or outcomes .
6. Asymmetric Bioreduction
- Summary of Application: ®-1-[4-(Trifluoromethyl)phenyl]ethanol is an important pharmaceutical intermediate of a chemokine CCR5 antagonist . A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity .
- Methods of Application: The process involves the use of recombinant E. coli cells as a biocatalyst . Isopropanol was selected as the most suitable cosolvent candidate, based on the investigation on a substrate solubility test and cell membrane permeability assay in different organic solvent-buffer media .
- Results: Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 h .
Safety And Hazards
While specific safety data for 4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment .
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . In a proposed study, different derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) will be synthesized and evaluated for in vivo analgesic potential .
特性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZLCYKEVNALMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571069 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol | |
CAS RN |
39757-71-6 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


